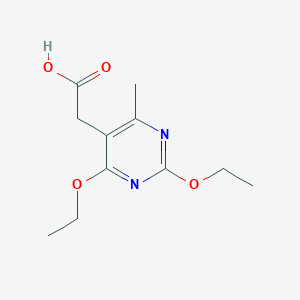

(2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid

Vue d'ensemble

Description

(2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of two ethoxy groups, a methyl group, and an acetic acid moiety attached to a pyrimidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of Ethoxy Groups: The ethoxy groups can be introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

Methylation: The methyl group can be added through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can target the pyrimidine ring or the acetic acid moiety, potentially leading to the formation of alcohols or amines.

Substitution: The ethoxy groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Products may include (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetaldehyde or this compound derivatives.

Reduction: Products may include (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-ethanol or (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetamide.

Substitution: Products may include (2,4-Diamino-6-methyl-pyrimidin-5-yl)-acetic acid or (2,4-Dithiomethyl-6-methyl-pyrimidin-5-yl)-acetic acid.

Applications De Recherche Scientifique

Organic Synthesis

(2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid serves as an essential building block in organic synthesis. Its functional groups allow it to participate in various reactions, including:

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions to form more complex molecules.

- Condensation Reactions: It can react with other compounds to form larger molecular structures, which are valuable in drug development.

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications.

- Anti-inflammatory Properties: Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects, potentially useful in treating conditions such as arthritis .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role as a precursor in drug synthesis. Its derivatives have been investigated for:

- Antiviral Activity: Some studies indicate that pyrimidine derivatives can serve as intermediates in the synthesis of antiviral agents .

- Anticancer Properties: Research has shown that certain modifications of this compound may lead to enhanced anticancer activity through targeted action on cancer cell metabolism .

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the synthesis of novel antiviral compounds using this compound as a key intermediate. The resulting compounds showed promising activity against viral pathogens in vitro, indicating potential for further development into therapeutic agents .

Case Study 2: Anti-inflammatory Activity

In another investigation, derivatives of this compound were tested for their ability to inhibit cyclooxygenase enzymes involved in inflammation. The results indicated significant inhibition comparable to established anti-inflammatory drugs like celecoxib .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Participates in substitution and condensation reactions |

| Biological Activity | Enzyme inhibition and anti-inflammatory effects | Potential therapeutic applications identified |

| Medicinal Chemistry | Precursor for antiviral and anticancer drugs | Promising results in preliminary studies |

Mécanisme D'action

The mechanism of action of (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid depends on its specific application. In biological systems, it may act by:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Receptor Binding: It can bind to specific receptors on cell surfaces or within cells, triggering or blocking signaling pathways.

Metabolic Pathways: The compound may interfere with metabolic pathways by mimicking or blocking the action of natural substrates or cofactors.

Comparaison Avec Des Composés Similaires

(2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid can be compared with other pyrimidine derivatives such as:

(2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid: Similar structure but with methoxy groups instead of ethoxy groups, which may affect its reactivity and biological activity.

(2,4-Diethoxy-5-methyl-pyrimidin-6-yl)-acetic acid: Similar structure but with the methyl group at a different position, potentially altering its chemical and biological properties.

(2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various applications.

Activité Biologique

(2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Chemical Formula : C₁₁H₁₆N₂O₄

- CAS Number : 500159-50-2

- MDL Number : MFCD07186333

- Molecular Weight : 236.26 g/mol

- Hazard Classification : Irritant .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, particularly those related to nucleic acid metabolism. Its structural similarity to known inhibitors suggests it could interact with targets such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Cytotoxicity and Anticancer Potential

Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. Notably, it has been tested against human lymphoma cells and rat hepatoma cells, showing selective toxicity that could be harnessed for therapeutic purposes . The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent.

Case Study 1: Inhibition of Dihydrofolate Reductase

In a study evaluating the inhibitory effects on DHFR, this compound was found to possess an IC50 value comparable to established antifolate drugs. The compound's binding affinity was assessed through molecular docking studies, revealing favorable interactions with the active site of DHFR .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Research Findings Summary

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ethoxy groups on the pyrimidine ring undergo hydrolysis under acidic or basic conditions. For example:

- Acidic Hydrolysis :

| Reagent/Condition | Product | Reference |

|---|---|---|

| HCl (1 M), reflux, 6 h | (4-Hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid |

- Basic Hydrolysis :

| Reagent/Condition | Product | Reference |

|---|---|---|

| NaOH (1 M), 80°C, 4 h | (2,4-Dihydroxy-6-methyl-pyrimidin-5-yl)-acetic acid |

Esterification and Amidation

The acetic acid moiety participates in esterification and peptide coupling reactions:

Nucleophilic Substitution

Electron-deficient pyrimidine rings allow substitution at C-2/C-4 positions:

Oxidation and Reduction

The pyrimidine ring and side chain exhibit redox activity:

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| PCl<sub>5</sub>/POCl<sub>3</sub> | 110°C, 2 h | Thiazolo[3,2-a]pyrimidine derivative | |

| DPPA (Curtius rearrangement) | DIPEA, toluene, 12 h | Isocyanate intermediate → carbamate |

Key Research Findings

- Hydrolysis Kinetics :

- Biological Activity :

- Structural Insights :

Propriétés

IUPAC Name |

2-(2,4-diethoxy-6-methylpyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-4-16-10-8(6-9(14)15)7(3)12-11(13-10)17-5-2/h4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNYGYRFWUNOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1CC(=O)O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251384 | |

| Record name | 2,4-Diethoxy-6-methyl-5-pyrimidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500159-50-2 | |

| Record name | 2,4-Diethoxy-6-methyl-5-pyrimidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500159-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diethoxy-6-methyl-5-pyrimidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.